Structural and Physicochemical Differentiation of CAS 919998-14-4 vs. the 3-Fluorophenyl Analog CAS 919998-08-6
The target compound differs from the closest structurally resolved analog (CAS 919998-08-6) in three critical structural dimensions: (1) the ketone aryl ring bears an ortho-fluorine rather than a meta-fluorine; (2) the imine nitrogen carries a 2-ethylphenyl rather than an unsubstituted phenyl group; and (3) the imine adopts the E-configuration rather than Z . These differences produce a molecular weight increase of approximately 28 g/mol (337.3 vs. 309.3) and an additional aromatic carbon substituent that increases the calculated logP and alters the torsional profile around the imine bond. According to established fluoro-imine SAR principles, ortho-fluorine substitution on the ketone phenyl ring modifies the electron density at the carbonyl-adjacent carbon and influences imine configurational stability, while the 2-ethylphenyl N-substituent introduces steric bulk absent in the unsubstituted phenyl analog, potentially modulating target protein binding pocket complementarity .
| Evidence Dimension | Molecular structure / regiochemistry / physicochemical profile |
|---|---|
| Target Compound Data | C18H15F4NO, MW 337.3 g/mol, ortho-F on ketone phenyl, 2-ethylphenyl on imine N, E-configuration |
| Comparator Or Baseline | CAS 919998-08-6: C16H11F4NO, MW 309.3 g/mol, meta-F on ketone phenyl, unsubstituted phenyl on imine N, Z-configuration |
| Quantified Difference | ΔMW = +28 g/mol; additional –CH2CH3 substituent; ortho-F vs. meta-F regiochemistry; E vs. Z imine geometry |
| Conditions | Structural comparison based on vendor-reported CAS registry data for CAS 919998-14-4 and CAS 919998-08-6 |
Why This Matters
Even minor changes in fluorine regiochemistry and N-aryl substitution have been shown to alter antibacterial MIC values by ≥2-fold in fluoro-substituted Schiff base series, making these structural distinctions directly relevant for SAR-driven procurement decisions .
